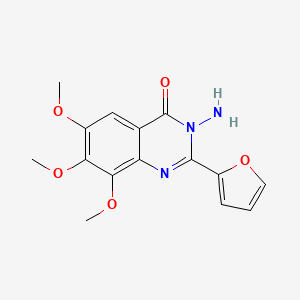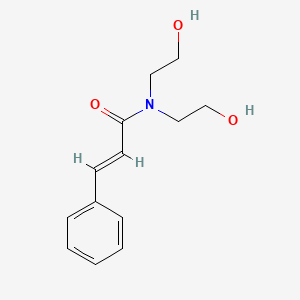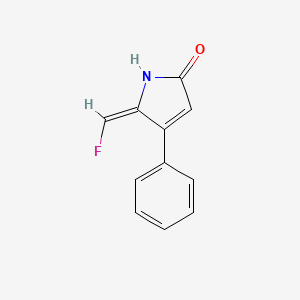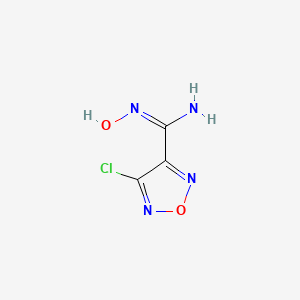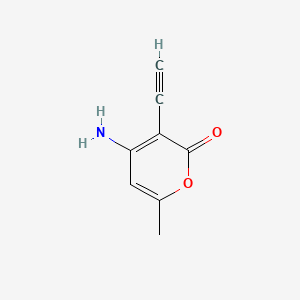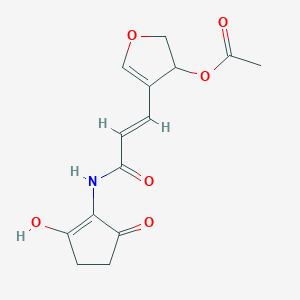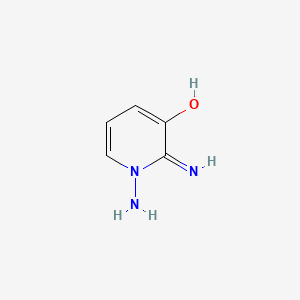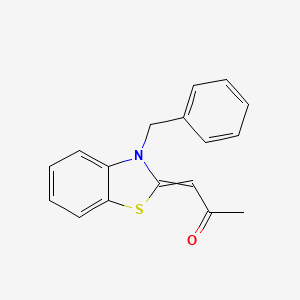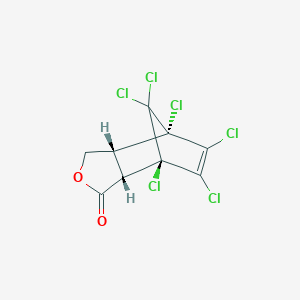
4-Phenanthrol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenanthrol-d9, also known as 1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol, is a deuterated derivative of 4-Phenanthrol. In this compound, nine hydrogen atoms are replaced by deuterium (D), a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace the hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents. This reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to achieve high yields and purity of the final product. The compound is then purified and crystallized to obtain a solid form with white or yellowish crystals .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene.
Substitution: Halogenated phenanthrenes.
Aplicaciones Científicas De Investigación
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in enzyme catalysis studies to understand the role of hydrogen atoms in biochemical reactions.
Medicine: Utilized in drug metabolism studies to track the distribution and transformation of drugs in the body.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to track its transformation and distribution during reactions. This is particularly useful in studying enzyme catalysis and drug metabolism, where the compound acts as a tracer to reveal detailed reaction mechanisms .
Comparación Con Compuestos Similares
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound.
9-Phenanthrol: Another phenanthrene derivative used as a transient receptor potential melastatin 4 (TRPM4) channel inhibitor.
3-Phenanthrol-d9: A deuterated derivative of 3-Phenanthrol, used in similar research applications
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced stability and traceability in various scientific studies.
Propiedades
Fórmula molecular |
C14H10O |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
